molecular formula C26H36NP B8016460 2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine

2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine

Cat. No.: B8016460
M. Wt: 393.5 g/mol
InChI Key: KVFYTWVSMVETPA-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine is an organophosphorus compound that serves as a ligand in various catalytic reactions. It is known for its bulky and electron-rich nature, which enhances the reactivity of palladium catalysis during cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine typically involves the reaction of 2-bromo-N,N-dimethyl[1,1-biphenyl]-4-amine with dicyclohexylphosphine under palladium catalysis. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and methanol. The reactions are typically carried out under inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions include phosphine oxides, substituted biphenyl derivatives, and various organophosphorus compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine exerts its effects involves its coordination to transition metals, forming stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and enhancing the reactivity of the metal center . The molecular targets include palladium and nickel, and the pathways involved are primarily related to cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its ability to stabilize reactive intermediates and enhance the reactivity of metal centers sets it apart from other similar compounds .

Properties

IUPAC Name

3-dicyclohexylphosphanyl-N,N-dimethyl-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36NP/c1-27(2)22-18-19-25(21-12-6-3-7-13-21)26(20-22)28(23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3,6-7,12-13,18-20,23-24H,4-5,8-11,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFYTWVSMVETPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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